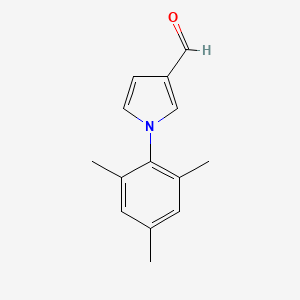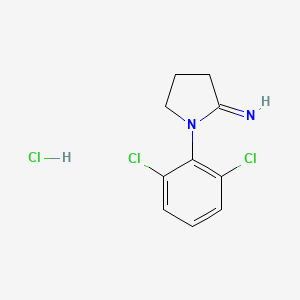
2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone, also known as MPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPE belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of various neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has also been found to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. This compound has also been found to increase the levels of various neurotransmitters such as serotonin and dopamine, leading to its anxiolytic and antidepressant effects. Furthermore, this compound has also been found to inhibit the proliferation of cancer cells, leading to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has several advantages as a potential therapeutic agent. It exhibits potent pharmacological effects, making it a promising candidate for the treatment of various disorders. Furthermore, this compound has been found to possess low toxicity, making it a safe candidate for further research. However, there are also some limitations associated with the use of this compound in lab experiments. The exact mechanism of action of this compound is not fully understood, and further research is required to elucidate its pharmacological effects fully.
Direcciones Futuras
There are several future directions for the research on 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone. One area of research could be the development of more potent and selective derivatives of this compound with improved pharmacological properties. Another area of research could be the investigation of the potential use of this compound in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the antitumor activity of this compound could also be further investigated for its potential use in cancer therapy.
Conclusion:
In conclusion, this compound is a promising candidate for further research due to its potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, anxiolytic, and antitumor effects make it a versatile compound with significant pharmacological potential. Further research is required to elucidate the exact mechanism of action of this compound and to develop more potent and selective derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone involves the reaction of 4-(2-phenylcyclopropanecarbonyl)piperazine with 4-methoxyacetophenone in the presence of a suitable catalyst. The reaction proceeds via a series of steps involving protonation, nucleophilic attack, and elimination, resulting in the formation of this compound as the final product.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various disorders such as chronic pain, anxiety, and depression. Furthermore, this compound has also been found to possess potent antitumor activity, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-19-9-7-17(8-10-19)15-22(26)24-11-13-25(14-12-24)23(27)21-16-20(21)18-5-3-2-4-6-18/h2-10,20-21H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIAHCFWJFIDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2530276.png)


![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2530279.png)
![N-(1-cyanocyclohexyl)-2-[(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2530280.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2530283.png)

![1,3,7-trimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2530286.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2530288.png)
![ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2530289.png)

![2-Phenyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2530291.png)
![4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2530293.png)
![3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2530296.png)